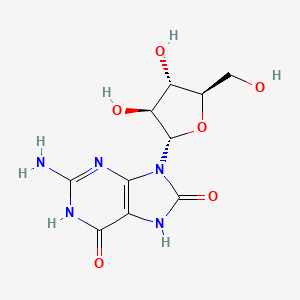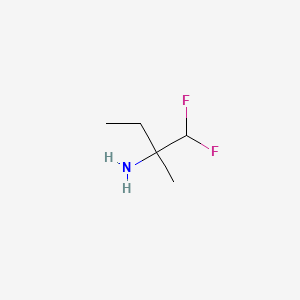
1,1-Difluoro-2-methylbutan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Difluoro-2-methylbutan-2-amine: is a chemical compound with the molecular formula C5H11F2N It is a derivative of butan-2-amine, where two hydrogen atoms are replaced by fluorine atoms at the first carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-difluoro-2-methylbutan-2-amine can be achieved through several methods. One common approach involves the fluorination of 2-methylbutan-2-amine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). The reaction typically occurs under mild conditions, often at room temperature, and yields the desired difluorinated product .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents. The choice of fluorinating agent and reaction conditions can be optimized to maximize yield and purity while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Difluoro-2-methylbutan-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The amine group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide in acetone can be used to replace fluorine atoms with iodine.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the amine group.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the compound to form different amine derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium iodide can yield 1-iodo-2-methylbutan-2-amine, while oxidation with potassium permanganate can produce corresponding oxo derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Difluoro-2-methylbutan-2-amine has several scientific research applications, including:
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring fluorinated amine groups.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biocatalysis: It can be used in biocatalytic processes to produce chiral amines and amino alcohols.
Wirkmechanismus
The mechanism of action of 1,1-difluoro-2-methylbutan-2-amine involves its interaction with molecular targets through its amine and fluorine groups. The fluorine atoms can enhance the compound’s reactivity and stability, while the amine group can participate in hydrogen bonding and nucleophilic attacks. These interactions can influence the compound’s biological activity and its effectiveness in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Difluoroethane: A simpler difluorinated compound used as a refrigerant and propellant.
1,1-Difluoropropane: Another difluorinated alkane with similar properties but different applications.
1,1-Difluoro-2-methylpropane: A structural isomer with different chemical behavior.
Uniqueness
1,1-Difluoro-2-methylbutan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both fluorine atoms and an amine group makes it a versatile compound for various chemical reactions and applications.
Eigenschaften
Molekularformel |
C5H11F2N |
|---|---|
Molekulargewicht |
123.14 g/mol |
IUPAC-Name |
1,1-difluoro-2-methylbutan-2-amine |
InChI |
InChI=1S/C5H11F2N/c1-3-5(2,8)4(6)7/h4H,3,8H2,1-2H3 |
InChI-Schlüssel |
REYMLWWQKLDIDD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![12-hydroxy-1,10-bis(2-propan-2-yloxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12935763.png)
![Methyl 6-amino-1-isopropyl-2H-pyrrolo[3,4-c]pyridine-3-carboxylate](/img/structure/B12935773.png)
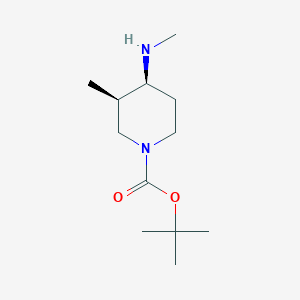
![3,24-dibromo-1,5,22,26-tetrazatridecacyclo[24.16.2.212,15.02,25.04,23.05,13.06,11.014,22.016,21.027,32.033,44.036,43.037,42]hexatetraconta-2,4(23),6,8,10,12,14,16,18,20,24,27,29,31,33(44),34,36(43),37,39,41,45-henicosaene](/img/structure/B12935785.png)
![7-(tert-Butyl) 1-methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B12935789.png)
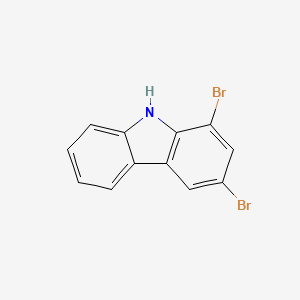
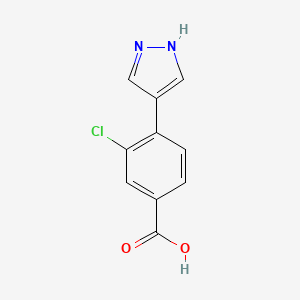
![Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate](/img/structure/B12935800.png)
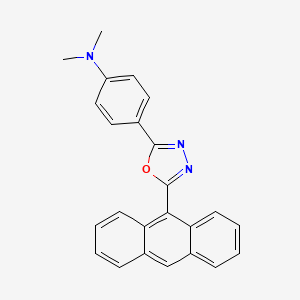
![5,7,7-Trimethyl-2-nonyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B12935817.png)
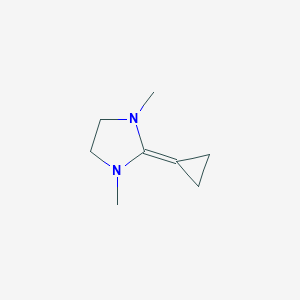
![3-Phenyl-1-azaspiro[4.4]nonane](/img/structure/B12935831.png)

